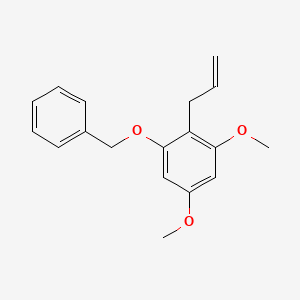
1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a benzyloxy group, two methoxy groups, and a prop-2-en-1-yl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzyloxy group onto the aromatic ring.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Addition: The prop-2-en-1-yl group can undergo addition reactions with halogens or hydrogen halides to form halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols.
Scientific Research Applications
1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for drug design and optimization.
Industry: The compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its aromatic nature and functional groups contribute to its versatility in industrial applications.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. The prop-2-en-1-yl group may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to elucidate its biological effects.
Comparison with Similar Compounds
1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene: This compound lacks the methoxy groups, which may affect its reactivity and biological activity.
1,2-Dimethoxy-4-(prop-1-enyl)benzene: The position of the methoxy groups and the prop-1-enyl group can influence the compound’s chemical properties and applications.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: The presence of a prop-2-yn-1-yloxy group introduces additional reactivity, making it suitable for different synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
112890-03-6 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1,5-dimethoxy-3-phenylmethoxy-2-prop-2-enylbenzene |
InChI |
InChI=1S/C18H20O3/c1-4-8-16-17(20-3)11-15(19-2)12-18(16)21-13-14-9-6-5-7-10-14/h4-7,9-12H,1,8,13H2,2-3H3 |
InChI Key |
BCMIRWAUXVDPOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OCC2=CC=CC=C2)CC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
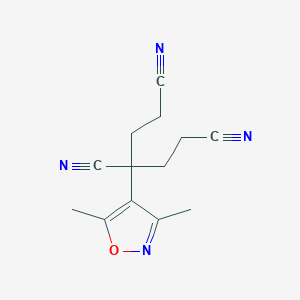
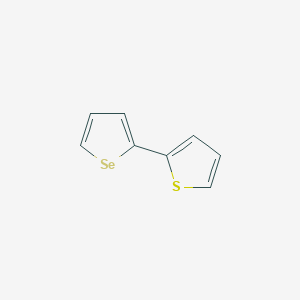
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)
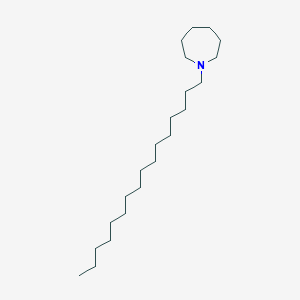

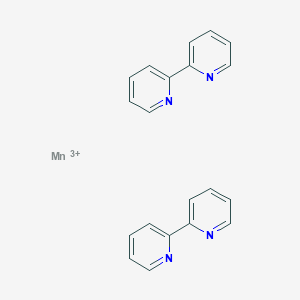
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
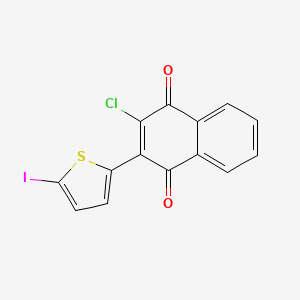
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
